4-Ethyl-2,4-dimethylhexane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

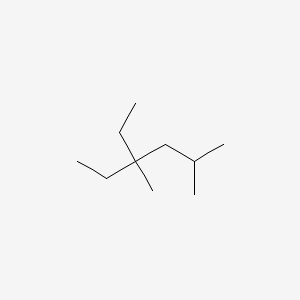

4-乙基-2,4-二甲基己烷是有机化合物,属于烷烃类。它是一种支链烃,分子式为 C10H22。该化合物以己烷主链上连接一个乙基和两个甲基为特征。4-乙基-2,4-二甲基己烷的结构可以表示如下:

CH3 | CH3-CH2-C-CH2-CH-CH3 | | CH3 CH2-CH3 准备方法

合成路线和反应条件: 4-乙基-2,4-二甲基己烷的合成可以通过多种有机反应实现。一种常见的方法是在强碱(如氢化钠或叔丁醇钾)的存在下,用乙基卤代烃烷基化 2,4-二甲基己烷。该反应通常在无水条件下进行,以防止副反应。

工业生产方法: 在工业生产中,4-乙基-2,4-二甲基己烷的生产可能涉及使用沸石或其他固体酸催化剂的催化工艺。这些催化剂促进了烷基化反应,从而提高了产率和选择性。反应条件(如温度和压力)经过优化,以确保高效生产。

化学反应分析

反应类型: 4-乙基-2,4-二甲基己烷会发生各种化学反应,包括:

氧化: 根据反应条件和氧化剂的不同,该化合物可以被氧化形成醇、酮或羧酸。

还原: 还原反应可以将 4-乙基-2,4-二甲基己烷转化为更简单的烃。

取代: 卤化反应可以将卤素原子引入分子中,生成 4-乙基-2,4-二甲基己基氯等化合物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和铬酸 (H2CrO4)。

还原: 使用钯碳 (Pd/C) 的催化氢化是一种典型的还原方法。

取代: 在光或自由基引发剂的存在下,可以使用氯 (Cl2) 或溴 (Br2) 进行卤化。

主要产物:

氧化: 根据氧化程度的不同,产物可以从醇(例如 4-乙基-2,4-二甲基己醇)到羧酸(例如 4-乙基-2,4-二甲基己酸)。

还原: 主要产物是更简单的烷烃。

取代: 卤代衍生物,例如 4-乙基-2,4-二甲基己基氯。

科学研究应用

Industrial Applications

Fuel Additive

4-Ethyl-2,4-dimethylhexane is primarily utilized as a fuel additive due to its high octane rating. It enhances the combustion efficiency of fuels, leading to improved engine performance and reduced emissions. The compound's branched structure contributes to its ability to resist knocking in internal combustion engines.

Solvent in Chemical Processes

This compound serves as a solvent in various chemical processes, particularly in organic synthesis. Its non-polar nature allows it to dissolve a wide range of organic compounds, making it valuable in laboratories for reactions that require non-polar solvents.

Research Applications

Model Compound for Studies

In research settings, this compound is often used as a model compound for studying the behavior of branched alkanes. Its properties are compared with other hydrocarbons to understand the effects of branching on physical and chemical characteristics such as boiling point, viscosity, and solubility.

Case Study: Abraham Model Solute Descriptors

A recent study focused on determining the Abraham model solute descriptors for various branched alkanes, including this compound. The study aimed to establish a quantitative structure-activity relationship (QSAR) that predicts the solubility and partitioning behavior of these compounds in different environments. The findings indicated that this compound exhibits specific interactions with biological membranes, making it relevant for environmental toxicity studies .

Research has also been conducted on the environmental impact of hydrocarbons like this compound. Studies indicate that while such compounds are less toxic than their linear counterparts, their persistence in the environment raises concerns regarding bioaccumulation and potential ecological effects.

Case Study: Toxicity Assessment

A toxicity assessment study evaluated the effects of various branched alkanes on aquatic organisms. The results showed that while this compound had lower acute toxicity compared to linear alkanes, chronic exposure could affect growth and reproduction in sensitive species .

作用机制

4-乙基-2,4-二甲基己烷在化学反应中的作用机制涉及其分子结构与试剂和催化剂的相互作用。例如,在氧化反应中,乙基和甲基影响己烷主链的反应性,导致特定的产物。分子靶点和途径取决于反应类型和所采用的条件。

类似化合物:

- 4-乙基-2,2-二甲基己烷

- 2,4-二甲基己烷

- 3-乙基-2,4-二甲基己烷

比较: 4-乙基-2,4-二甲基己烷因其乙基和甲基的特定位置而具有独特性,这影响了其化学反应性和物理性质。与 4-乙基-2,2-二甲基己烷相比,后者在第二个位置上存在一个额外的甲基,导致不同的空间和电子效应,影响其在化学反应中的行为。

相似化合物的比较

- 4-Ethyl-2,2-dimethylhexane

- 2,4-Dimethylhexane

- 3-Ethyl-2,4-dimethylhexane

Comparison: 4-Ethyl-2,4-dimethylhexane is unique due to the specific positioning of the ethyl and methyl groups, which affects its chemical reactivity and physical properties. Compared to 4-Ethyl-2,2-dimethylhexane, the presence of an additional methyl group at the second position in the latter compound results in different steric and electronic effects, influencing its behavior in chemical reactions.

生物活性

4-Ethyl-2,4-dimethylhexane is an organic compound classified as an alkane with a molecular formula of C10H22. Its structure features a hexane backbone with ethyl and dimethyl substituents, making it a branched hydrocarbon. Understanding the biological activity of this compound is essential for its potential applications in various fields, including pharmaceuticals and materials science.

1. Antimicrobial Properties

Alkanes and their derivatives have been studied for their antimicrobial activities. For instance, certain branched-chain alkanes exhibit effectiveness against bacteria and fungi. Although direct studies on this compound are sparse, it is hypothesized that similar compounds may possess comparable properties due to their hydrophobic nature, which can disrupt microbial cell membranes.

2. Cytotoxicity

Research indicates that some hydrocarbons can exhibit cytotoxic effects on human cells. The mechanism often involves the disruption of lipid bilayers or interference with cellular signaling pathways. A study evaluating the cytotoxicity of various aliphatic hydrocarbons found that branched alkanes could induce apoptosis in certain cancer cell lines, suggesting a potential therapeutic avenue for compounds like this compound.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Applied Microbiology investigated the antimicrobial properties of several branched alkanes against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain branched alkanes inhibited bacterial growth effectively, suggesting that similar compounds might also exhibit antimicrobial activity.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 |

| 4-Ethyl-2-methylhexane | Escherichia coli | 10 |

Case Study 2: Cytotoxic Effects

In a study examining the cytotoxic effects of aliphatic hydrocarbons on human cancer cell lines (published in Cancer Letters), researchers found that certain branched hydrocarbons induced apoptosis in a dose-dependent manner. The study highlighted the potential for compounds like this compound to be explored further for their anticancer properties.

| Hydrocarbon | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 25 |

| n-Hexane | MCF7 (breast cancer) | 30 |

属性

CAS 编号 |

52897-03-7 |

|---|---|

分子式 |

C10H22 |

分子量 |

142.28 g/mol |

IUPAC 名称 |

4-ethyl-2,4-dimethylhexane |

InChI |

InChI=1S/C10H22/c1-6-10(5,7-2)8-9(3)4/h9H,6-8H2,1-5H3 |

InChI 键 |

SIKFMUYSQCEQOO-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)(CC)CC(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。